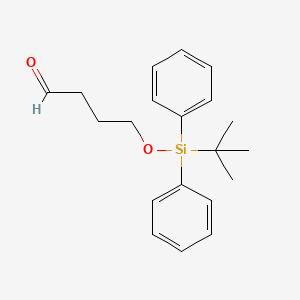

4-(Tert-butyldiphenylsilyloxy)butanal

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Protection and Synthesis Applications

Hydroxyl Group Protection : A pivotal role of tert-butyldiphenylsilyl compounds, such as 4-(tert-butyldiphenylsilyloxy)butanal, is in the protection of hydroxyl groups in chemical syntheses. These compounds are used to prevent reactions at the hydroxyl group during certain stages of a synthesis, allowing for specific modifications of other parts of a molecule. They offer stability under various conditions and are easily removable when needed (Corey & Venkateswarlu, 1972).

Synthesis of Prostaglandins : These silyl ethers have found applications in the synthesis of prostaglandins, a group of physiologically active lipid compounds (Corey & Venkateswarlu, 1972).

Glycoconjugate Synthesis : The reagent is useful in glycoconjugate synthesis, enabling the protection and selective functionalization of sugar molecules. This is crucial in the synthesis of complex biological molecules and potential drug candidates (Kinzy & Schmidt, 1987).

Analytical and Diagnostic Applications

- Quantitative Analysis in Clinical Chemistry : Tert-butyldiphenylsilyl derivatives have been used in the quantitative analysis of catecholamine metabolites in urine, which is important for the diagnosis and monitoring of various medical conditions, such as neuroblastoma and melanoma (Muskiet et al., 1981).

Other Applications

Enantioenriched Compound Synthesis : The compound has been utilized in the synthesis of enantioenriched allenylindium reagents. These reagents are used in the addition to aldehydes to form compounds with specific stereochemistry, which is vital in pharmaceutical synthesis (Johns, Grant, & Marshall, 2003).

Protective Group in Nucleoside Synthesis : It serves as a protecting group in the synthesis of deoxynucleosides, an essential component in nucleic acid chemistry, aiding in the development of modified DNA or RNA molecules (Ogilvie, 1973).

Antimalarial Drug Synthesis : It has been used in the synthesis of potent antimalarial alkaloids, demonstrating its role in the development of therapeutic agents (Ooi et al., 2001).

Design of Multi-Probe Assays for Mercury Detection : In the field of environmental chemistry, it has been incorporated in the design of fluorometric probes for the detection of mercury, showcasing its utility in environmental monitoring and public health (Mubarok et al., 2016).

Zukünftige Richtungen

While specific future directions for 4-(Tert-butyldiphenylsilyloxy)butanal are not mentioned in the search results, there is ongoing research into the production of butanol from biomass . This research is exploring the efficient butanol production of “designed” and modified biomass . Additionally, there is interest in cyanobacterial biobutanol production, which could provide a sustainable method for producing this important biofuel .

Eigenschaften

IUPAC Name |

4-[tert-butyl(diphenyl)silyl]oxybutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-16H,10-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGNMIFTOBCQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446615 | |

| Record name | 4-(tert-butyldiphenylsilyloxy)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127793-62-8 | |

| Record name | 4-(tert-butyldiphenylsilyloxy)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.